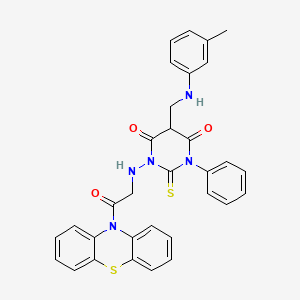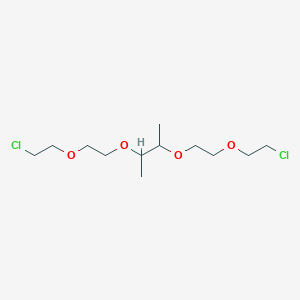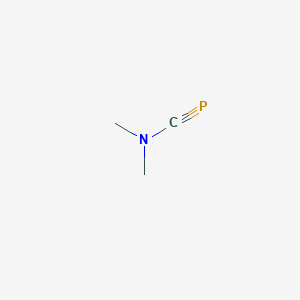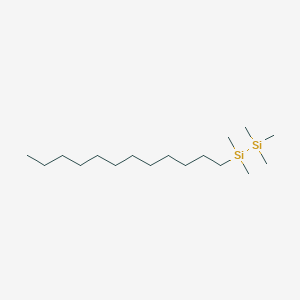
Disilane, dodecylpentamethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disilane, dodecylpentamethyl- is an organosilicon compound characterized by the presence of silicon-silicon (Si-Si) bonds. These compounds are known for their unique electronic properties, which make them valuable in various scientific and industrial applications. The structural characteristics of Si-Si bonds resemble those of carbon-carbon (C-C) single bonds, but their electronic structure is more similar to that of carbon-carbon double bonds due to the higher energy level of the highest occupied molecular orbital (HOMO) in Si-Si bonds .
準備方法
Synthetic Routes and Reaction Conditions: Disilane, dodecylpentamethyl- can be synthesized through several methods. One common approach involves the reaction of silylenes with monosilanes. Silylenes, generated by the thermolysis of cyclotrisilanes, are inserted into the Si-Cl or Si-H bonds of monosilanes to yield disilanes . Another method involves the reduction of Si2Cl6 with lithium aluminium hydride, which affords disilane in modest yield .
Industrial Production Methods: Industrial production of disilanes often involves the hydrolysis of magnesium silicide, which produces silane, disilane, and trisilane. This method, although abandoned for silane production, remains viable for generating disilane . The thermal decomposition of silane also yields disilane, which is relevant to the manufacture of photovoltaic devices .
化学反応の分析
Types of Reactions: Disilane, dodecylpentamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, in a palladium-catalyzed disilylation reaction, the insertion of palladium into the Si-Si bond of disilane followed by reductive eliminations yields the disilylation product .
Common Reagents and Conditions: Common reagents used in reactions involving disilane include palladium catalysts, lithium aluminium hydride, and various halides. The conditions for these reactions often involve high temperatures and specific catalysts to facilitate the desired transformations .
Major Products: The major products formed from reactions involving disilane, dodecylpentamethyl- include various organosilicon compounds with unique electronic and photophysical properties. These products are valuable in the synthesis of advanced materials and optoelectronic devices .
科学的研究の応用
Disilane, dodecylpentamethyl- has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of complex organosilicon compounds. In biology and medicine, its unique electronic properties are exploited in the development of novel diagnostic and therapeutic tools. In industry, disilane-bridged compounds are used as optoelectronic materials, multifunctional solid-state emitters, and non-linear optical materials .
作用機序
The mechanism by which disilane, dodecylpentamethyl- exerts its effects involves the unique electronic structure of the Si-Si bonds. The σ-electron delocalization along the Si-Si bond and the σ-π conjugation effect play crucial roles in its reactivity and functionality. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in diverse applications .
類似化合物との比較
Disilane, dodecylpentamethyl- is unique among organosilicon compounds due to its specific electronic properties and structural characteristics. Similar compounds include hexamethyldisilane and other disilanes with different substituents. These compounds share the presence of Si-Si bonds but differ in their reactivity and applications due to variations in their substituents and electronic structures .
Conclusion
Disilane, dodecylpentamethyl- is a versatile organosilicon compound with significant scientific and industrial applications. Its unique electronic properties, diverse reactivity, and potential for use in advanced materials make it a valuable compound in various fields of research and industry.
特性
CAS番号 |
172659-19-7 |
|---|---|
分子式 |
C17H40Si2 |
分子量 |
300.7 g/mol |
IUPAC名 |
dodecyl-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C17H40Si2/c1-7-8-9-10-11-12-13-14-15-16-17-19(5,6)18(2,3)4/h7-17H2,1-6H3 |
InChIキー |
CNRWACWMPULXGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[Si](C)(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

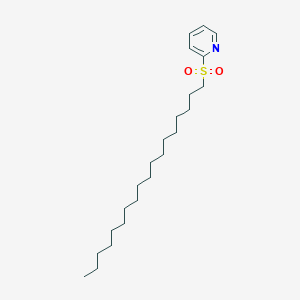
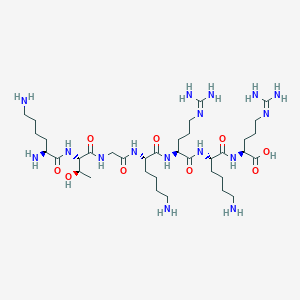
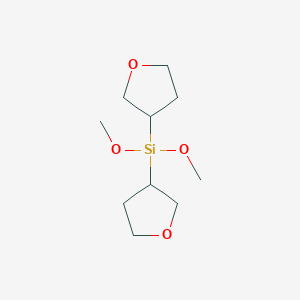
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
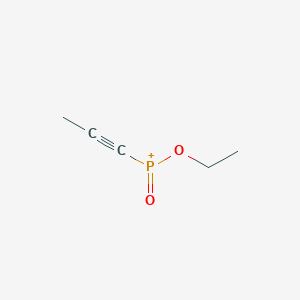
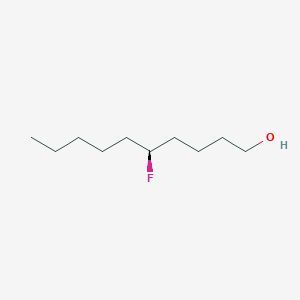
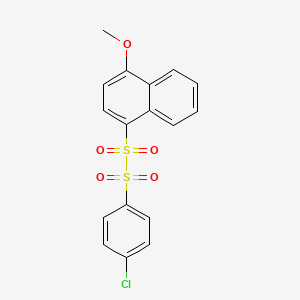
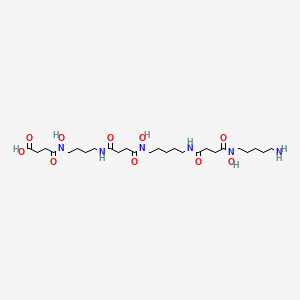
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)
